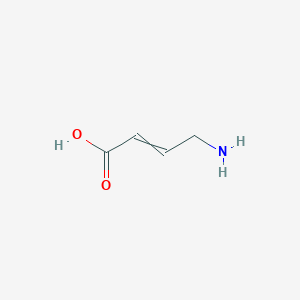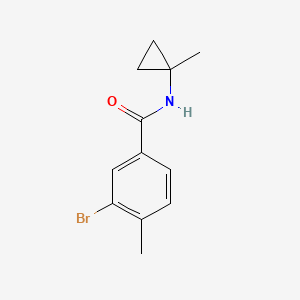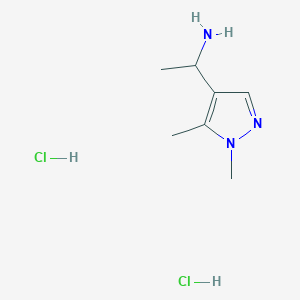
4-Aminobut-2-enoic acid
Übersicht
Beschreibung
This compound is notable for its role as a gamma-aminobutyric acid (GABA) receptor agonist, particularly targeting the GABA C receptor subtype . It has applications in various fields, including neuroscience and pharmacology, due to its ability to modulate neurotransmission.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-butenoic acid can be achieved through several methods. One common approach involves the reaction of crotonic acid with ammonia under specific conditions to introduce the amino group. Another method includes the use of thioesterase enzymes to convert butenoyl-acyl carrier protein (ACP) intermediates to butenoic acid in engineered Escherichia coli .
Industrial Production Methods: Industrial production of 4-amino-2-butenoic acid often involves chemical synthesis from petroleum-derived intermediates. The process typically includes the conversion of ethylene to acetaldehyde, followed by further reactions to produce butenoic aldehyde and subsequently butenoic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The double bond in the butenoic acid can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro-2-butenoic acid.
Reduction: 4-amino-butanoic acid.
Substitution: N-alkyl or N-acyl derivatives of 4-amino-2-butenoic acid.
Wissenschaftliche Forschungsanwendungen
4-Aminobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in neurotransmission and as a GABA receptor agonist.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The primary mechanism of action of 4-amino-2-butenoic acid involves its interaction with GABA receptors, particularly the GABA C receptor subtype . By binding to these receptors, it modulates the inhibitory neurotransmission in the central nervous system, which can influence various physiological processes, including muscle relaxation and anxiety reduction.
Vergleich Mit ähnlichen Verbindungen
Gamma-aminobutyric acid (GABA): A naturally occurring neurotransmitter that also targets GABA receptors.
Beta-alanine: An amino acid with a similar structure but lacking the double bond present in 4-amino-2-butenoic acid.
4-aminobutanoic acid: A saturated analogue of 4-amino-2-butenoic acid.
Uniqueness: 4-Aminobut-2-enoic acid is unique due to its unsaturated structure, which allows it to participate in a broader range of chemical reactions compared to its saturated analogues. Additionally, its specific interaction with the GABA C receptor subtype distinguishes it from other GABA receptor agonists .
Eigenschaften
IUPAC Name |
4-aminobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860552 | |
| Record name | 4-Aminobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Bicyclo[4.2.0]octa-1,3,5-trienylazanium;chloride](/img/structure/B7979151.png)


![Tert-butyl 4-[(2,3-dioxopiperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B7979172.png)

